5-(2,4-Dichlorophenyl)imidazolidine-2,4-dione

Vue d'ensemble

Description

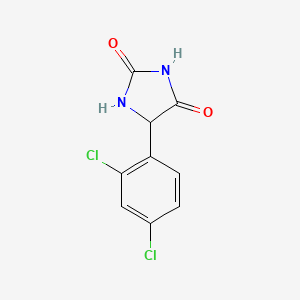

5-(2,4-Dichlorophenyl)imidazolidine-2,4-dione is a chemical compound with the molecular formula C9H6Cl2N2O2 and a molecular weight of 245.06 g/mol . It is known for its applications in various fields, including chemistry, biology, and medicine. The compound is characterized by the presence of a dichlorophenyl group attached to an imidazolidine-2,4-dione core.

Méthodes De Préparation

The synthesis of 5-(2,4-Dichlorophenyl)imidazolidine-2,4-dione can be achieved through several methods. One common approach involves the reaction of 2,4-dichlorobenzaldehyde with urea in the presence of a base, followed by cyclization to form the imidazolidine-2,4-dione ring . Industrial production methods may involve optimization of reaction conditions to maximize yield and purity, such as controlling temperature, pH, and reaction time.

Analyse Des Réactions Chimiques

5-(2,4-Dichlorophenyl)imidazolidine-2,4-dione undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

Reduction: Reduction reactions can convert the compound into its reduced forms, often using reducing agents like sodium borohydride.

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Major products formed from these reactions depend on the specific reagents and conditions used.

Applications De Recherche Scientifique

Medicinal Chemistry

Antimicrobial Activity

Research has indicated that derivatives of 5-(2,4-Dichlorophenyl)imidazolidine-2,4-dione exhibit significant antimicrobial properties. For instance, studies have shown that 3-(3,5-dichlorophenyl)imidazolidine-2,4-dione derivatives possess enhanced activity against various pathogens such as Sclerotinia sclerotiorum, Cochliobolus miyabeanus, and Clomerella cingulata when specific substituents are introduced at the 1 and 5 positions of the imidazolidine ring. These compounds demonstrated high protective efficacy in greenhouse tests against diseases affecting crops like rice and cucumber .

Pharmaceutical Applications

The compound has been explored for its potential use as an antiepileptic agent. The synthesis of various derivatives has been reported, with studies focusing on their nucleophilic reactions and biological evaluations. The structure-activity relationship (SAR) analysis revealed that certain modifications could enhance the therapeutic efficacy of these compounds .

Agricultural Applications

Fungicides and Herbicides

The antimicrobial properties of this compound derivatives have prompted investigations into their use as fungicides and herbicides. The compounds have shown effectiveness in controlling plant pathogens in agricultural settings. For example, greenhouse tests confirmed their ability to protect crops from diseases such as rice sheath blight and cucumber damping-off .

Pesticide Development

The synthesis of new derivatives aimed at improving the efficacy and specificity of pesticides is an ongoing area of research. The introduction of alkyl groups at specific positions on the imidazolidine ring has been linked to increased antimicrobial activity against a range of plant pathogens .

Analytical Applications

Separation Techniques

In analytical chemistry, methods such as High-Performance Liquid Chromatography (HPLC) have been developed for the separation and analysis of this compound. This compound can be effectively analyzed using reverse phase HPLC techniques, facilitating its study in pharmacokinetics and impurity isolation .

Case Studies

| Study Title | Findings | Application Area |

|---|---|---|

| Antimicrobial Activity of Imidazolidine Derivatives | Enhanced activity against Sclerotinia sclerotiorum with specific substitutions | Medicinal Chemistry |

| Greenhouse Tests on Crop Protection | High protective activity against rice sheath blight and cucumber damping-off | Agricultural Applications |

| HPLC Analysis of Imidazolidine Compounds | Effective separation using reverse phase methods | Analytical Chemistry |

Mécanisme D'action

The mechanism of action of 5-(2,4-Dichlorophenyl)imidazolidine-2,4-dione involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity. For example, its anticonvulsant activity is thought to involve the inhibition of voltage-gated sodium channels, reducing neuronal excitability .

Comparaison Avec Des Composés Similaires

5-(2,4-Dichlorophenyl)imidazolidine-2,4-dione can be compared with other similar compounds, such as:

5-Phenylimidazolidine-2,4-dione: Lacks the dichloro substitution, resulting in different chemical and biological properties.

5-(2,4-Difluorophenyl)imidazolidine-2,4-dione: Contains fluorine atoms instead of chlorine, leading to variations in reactivity and biological activity.

5-(2,4-Dibromophenyl)imidazolidine-2,4-dione: Bromine substitution affects the compound’s properties differently compared to chlorine.

The uniqueness of this compound lies in its specific dichloro substitution, which imparts distinct chemical and biological characteristics.

Activité Biologique

5-(2,4-Dichlorophenyl)imidazolidine-2,4-dione is a heterocyclic compound that has garnered attention for its potential biological activities. This article examines its biological properties, mechanisms of action, and relevant case studies, supported by data tables summarizing key findings.

Chemical Structure and Properties

The compound features an imidazolidine-2,4-dione core with a dichlorophenyl substituent. This structure is significant as it influences the compound's interaction with biological targets. The presence of two carbonyl groups in the five-membered ring enhances its reactivity and potential for binding to various biological receptors.

1. Serotonin Receptor Affinity

Research indicates that this compound exhibits significant affinity towards serotonin transporters and receptors. Notably, derivatives of this compound have shown high affinity for the 5-HT1A receptor, which is implicated in several psychiatric disorders including depression and anxiety. Studies report values ranging from 5.6 to 278 nM for these interactions .

2. Antimicrobial Properties

This compound has also been evaluated for its antimicrobial activity. Certain derivatives have demonstrated effectiveness against various bacterial strains, suggesting potential applications in treating infections. The structure-activity relationship (SAR) studies indicate that modifications to the dichlorophenyl group can enhance antibacterial efficacy .

3. Antitumor Activity

Recent studies have explored the antitumor effects of imidazolidine-2,4-dione derivatives against cancer cell lines. In particular, one study highlighted that specific compounds showed better growth inhibition on K562 (human leukemia) and PC-3 (prostate cancer) cell lines compared to standard treatments .

The biological activity of this compound can be attributed to several mechanisms:

- Serotonergic Modulation : The compound's interaction with serotonin receptors may modulate neurotransmitter levels, influencing mood and behavior.

- Inhibition of Anti-apoptotic Proteins : Some derivatives target Bcl-2 proteins, promoting apoptosis in cancer cells and thus exhibiting potential as anticancer agents .

- Antibacterial Mechanism : Similar compounds have been shown to disrupt bacterial lipid biosynthesis, leading to growth inhibition.

Data Summary

The following table summarizes key findings from various studies regarding the biological activity of this compound and its derivatives:

Case Study 1: Antidepressant Potential

In a study evaluating the antidepressant potential of imidazolidine derivatives, researchers found that compounds with higher affinity for the 5-HT1A receptor led to improved behavioral outcomes in animal models of depression . This supports the hypothesis that these compounds could serve as novel antidepressants.

Case Study 2: Anticancer Efficacy

Another research effort focused on synthesizing new derivatives aimed at inhibiting Bcl-2 proteins. Among these derivatives, one compound exhibited a notable IC50 value indicating significant growth inhibition in cancer cell lines compared to existing therapies .

Propriétés

IUPAC Name |

5-(2,4-dichlorophenyl)imidazolidine-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6Cl2N2O2/c10-4-1-2-5(6(11)3-4)7-8(14)13-9(15)12-7/h1-3,7H,(H2,12,13,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IIYSBQAYCYDHQX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Cl)Cl)C2C(=O)NC(=O)N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6Cl2N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20283272 | |

| Record name | 5-(2,4-dichlorophenyl)imidazolidine-2,4-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20283272 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

245.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

64464-10-4 | |

| Record name | MLS002639341 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=30744 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 5-(2,4-dichlorophenyl)imidazolidine-2,4-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20283272 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.